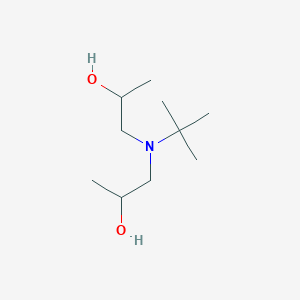

N-t-butyl-bis-(2-hydroxypropyl)amine

Description

Properties

Molecular Formula |

C10H23NO2 |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

1-[tert-butyl(2-hydroxypropyl)amino]propan-2-ol |

InChI |

InChI=1S/C10H23NO2/c1-8(12)6-11(7-9(2)13)10(3,4)5/h8-9,12-13H,6-7H2,1-5H3 |

InChI Key |

PCRSGENJQANRNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC(C)O)C(C)(C)C)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

N-t-butyl-bis-(2-hydroxypropyl)amine has been explored as a potential building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise as inhibitors of enzymes related to diseases such as diabetes and Alzheimer's. The compound's ability to form stable complexes with metal ions also suggests potential applications in targeted drug delivery systems.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of modified amines on α-glucosidase and acetylcholinesterase, which are key targets in treating Type 2 diabetes and Alzheimer's disease, respectively. The results indicated that certain derivatives exhibited significant inhibition, highlighting the therapeutic potential of compounds derived from N-t-butyl-bis-(2-hydroxypropyl)amine .

Industrial Applications

2.1 Surfactants and Emulsifiers

N-t-butyl-bis-(2-hydroxypropyl)amine is utilized in the formulation of surfactants due to its amphiphilic properties. These surfactants are essential in various industries, including cosmetics, pharmaceuticals, and food processing, where they facilitate emulsification and stabilization of mixtures.

Data Table: Surfactant Properties

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | 0.05 M |

| Surface Tension (mN/m) | 32 |

| Emulsification Capacity | High |

Material Science

3.1 Polymerization Initiator

The compound serves as an effective initiator for polymerization reactions, particularly in the production of polyurethanes and other polymers where controlled polymerization is critical for achieving desired material properties.

Case Study: Polyurethane Production

In a study focusing on the synthesis of polyurethanes using N-t-butyl-bis-(2-hydroxypropyl)amine as an initiator, researchers found that the resulting polymers exhibited enhanced thermal stability and mechanical strength compared to those produced with traditional initiators. This advancement opens new avenues for developing high-performance materials .

Biochemical Applications

4.1 Cell Culture Studies

N-t-butyl-bis-(2-hydroxypropyl)amine has been employed in cell culture studies to investigate its effects on cellular processes such as choline uptake and phospholipid synthesis in mammalian cells. These studies are crucial for understanding cell metabolism and developing therapeutic strategies targeting metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BHP belongs to a class of N-nitroso compounds with varying alkyl chain modifications. Key analogs include:

- N-Nitrosobis(2-oxopropyl)amine (BOP)

- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)

- N-Nitroso-2,6-dimethylmorpholine (NDMM)

Carcinogenic Potency and Organotropism

Key Findings :

BOP vs. BHP: BOP exhibits significantly higher carcinogenic potency, attributed to its efficient metabolic conversion to methylating agents (e.g., diazomethane) that induce pancreatic and hepatic tumors in hamsters . In contrast, BHP’s hydroxypropyl adducts are less reactive, resulting in lower tumor incidence and delayed onset .

HPOP vs. BHP: HPOP is an intermediate in BOP metabolism and shares metabolic pathways with BHP. However, HPOP’s dual functional groups (hydroxy and oxo) enhance its mutagenic activity in V79 cell assays, correlating with its stronger carcinogenicity .

Species-Specific Responses: BHP induces lung adenocarcinomas in rats but primarily pancreatic tumors in hamsters, whereas BOP shows stronger pancreas specificity across species .

Metabolic Activation Pathways

- BHP : Undergoes hydroxylation and dealkylation to produce methylating agents. In hamsters, BHP is glucuronidated and excreted, reducing its bioavailability compared to BOP .

- BOP : Rapidly oxidized to HPOP and further metabolized to methyl diazonium ions, which alkylate DNA at guanine residues (N7 and O6 positions) .

- HPOP : Reduced to BHP in vivo but also generates methyl adducts via intermediate oxidation steps .

Mutagenicity and DNA Damage

- In hamster liver cell-mediated assays, the mutagenic potency ranks as BOP > HPOP > BHP, aligning with their carcinogenic strengths .

- BOP induces 3–7× higher levels of O6-methylguanine (a promutagenic lesion) in pancreatic DNA compared to BHP, explaining its greater pancreas tropism .

Species Differences in Metabolism

Research Implications and Unresolved Questions

Proximate Carcinogen of BHP: While BOP’s methylating agents are well-characterized, the exact DNA adducts responsible for BHP’s lung carcinogenicity remain unclear .

Human Relevance: No direct evidence links BHP to human cancers, but its structural analogs (e.g., tobacco-specific nitrosamines) are implicated in pancreatic carcinogenesis .

Tables

Table 1. Tumor Incidence in Syrian Hamsters Exposed to BHP and Analogs

| Compound | Pancreatic Tumors (%) | Liver Tumors (%) | Lung Tumors (%) | Study Reference |

|---|---|---|---|---|

| BHP | 45 | 10 | 20 | |

| BOP | 85 | 65 | 15 | |

| HPOP | 60 | 50 | 25 | |

| NDMM | 30 | 0 | 70 |

Table 2. DNA Adduct Levels in Hamster Tissues (pmol/mg DNA)

| Adduct Type | BHP (Liver) | BOP (Pancreas) | HPOP (Liver) |

|---|---|---|---|

| N7-Me-Gua | 12 | 85 | 30 |

| O6-Me-Gua | 2.5 | 15 | 5 |

| N7-HP-Gua | 8 | 0 | 4 |

| Data Source |

Q & A

Q. What role do physicochemical properties play in the stability of bis(2-hydroxypropyl)amine derivatives during experimental preparation?

- Methodological Answer : Density (1.004 g/mL at 25°C) and viscosity measurements ensure consistent formulation in aqueous/organic solvents. Refractive index monitoring detects degradation products during long-term storage .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in tumor incidence between N-nitrosobis(2-hydroxypropyl)amine (BHP) and N-nitrosobis(2-oxopropyl)amine (BOP)?

Q. Why do some studies report no tumors in nitrite-only or amine-only control groups, while others observe low background rates?

- Methodological Answer : Endogenous nitrosation depends on gastric pH and microbial flora. Use germ-free models or proton-pump inhibitors to suppress confounding nitrosamine synthesis. Baseline tumor rates should be established per facility .

Tables

Table 1 : Comparative Carcinogenicity of Bis(2-hydroxypropyl)amine Derivatives in Rats

Table 2 : Recommended Analytical Methods for Nitrosamine Detection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.